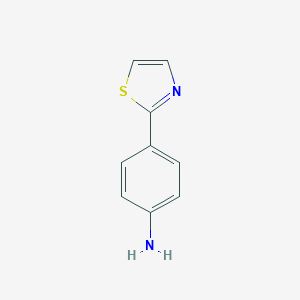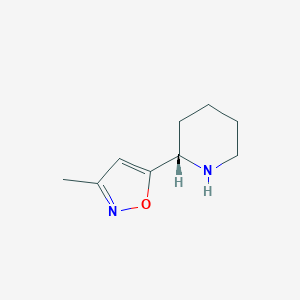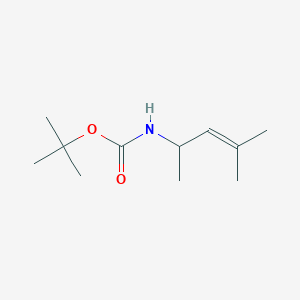
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate, also known as TMC-1, is a chemical compound that belongs to the class of carbamate derivatives. It is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is not fully understood. However, it is believed that Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate acts as a nucleophile and reacts with electrophiles to form a covalent bond. This reaction leads to the formation of various biologically active compounds.
Biochemische Und Physiologische Effekte
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is its high yield during synthesis. It is also stable and can be stored for long periods of time. However, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is highly reactive and can be difficult to handle. It is also toxic and requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate could also be used as a building block for the synthesis of new and more efficient catalytic systems. Additionally, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate could be used in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is a unique and versatile chemical compound that has numerous applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate and to develop new and more efficient uses for this compound.
Synthesemethoden
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 4-methylpent-3-en-2-ol in the presence of a strong acid catalyst. The reaction produces tert-butyl N-(4-methylpent-3-en-2-yl)carbamate as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has been extensively used in scientific research due to its unique properties and applications. It is mainly used as a reagent in organic synthesis and as a building block for the synthesis of various biologically active compounds. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has also been used as a ligand in transition metal catalysis, which has led to the development of new and efficient catalytic systems.
Eigenschaften
CAS-Nummer |
164730-96-5 |
|---|---|
Produktname |
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate |
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl N-(4-methylpent-3-en-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13) |
InChI-Schlüssel |
YLHOUQYHGGRZBH-UHFFFAOYSA-N |
SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)
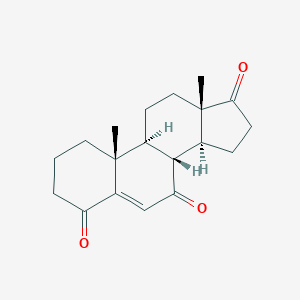

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
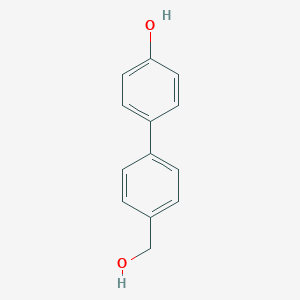
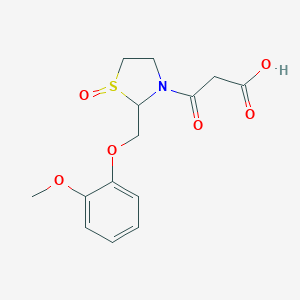
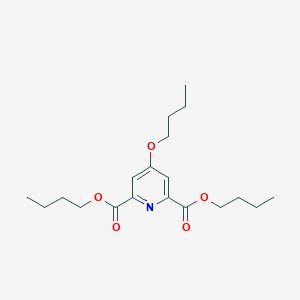
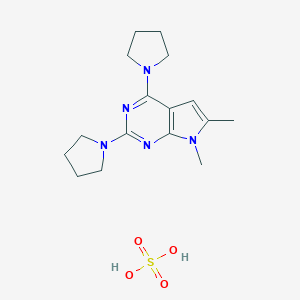
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
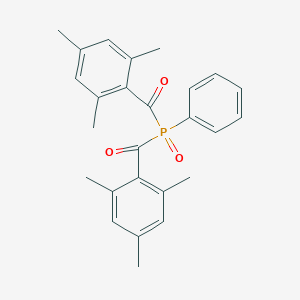
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
